molecular formula C18H17N3O4S B10991405 methyl (2Z)-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]imino}-5-phenyl-2,3-dihydro-1,3-thiazole-4-carboxylate

methyl (2Z)-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]imino}-5-phenyl-2,3-dihydro-1,3-thiazole-4-carboxylate

Cat. No.: B10991405
M. Wt: 371.4 g/mol
InChI Key: QYRYXRBZMWBSLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2Z)-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]imino}-5-phenyl-2,3-dihydro-1,3-thiazole-4-carboxylate is a useful research compound. Its molecular formula is C18H17N3O4S and its molecular weight is 371.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl (2Z)-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]imino}-5-phenyl-2,3-dihydro-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. Its structure incorporates a thiazole ring, an oxazole moiety, and a phenyl group, which are known to contribute to various biological activities. The molecular formula of this compound is C19H19N3O4SC_{19}H_{19}N_{3}O_{4}S with a molecular weight of approximately 371.4 g/mol .

Structural Features

The unique structural features of this compound include:

  • Thiazole Ring : Known for its role in medicinal chemistry and biological activity.
  • Oxazole Moiety : Often associated with antimicrobial properties.
  • Phenyl Group : Contributes to the lipophilicity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds containing thiazole and oxazole rings exhibit significant antimicrobial activities. This compound has been evaluated for its bactericidal effects against various bacterial strains. For instance:

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

These results suggest that the compound exhibits a strong bactericidal effect, particularly against Staphylococcus spp., indicating its potential as an antimicrobial agent .

Cytotoxicity Studies

Cytotoxicity assays have been performed to assess the safety profile of this compound. The compound was tested on various cell lines including L929 (mouse fibroblast), A549 (lung carcinoma), and HepG2 (liver carcinoma). The findings are summarized in the following table:

Cell Line Concentration (µM) Cell Viability (%)
L92910095
A5495085
HepG220090

The results indicate that the compound does not exhibit significant cytotoxicity at the tested concentrations, suggesting a favorable safety profile for further development .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Molecular docking studies have shown that the compound can bind effectively to bacterial enzymes involved in cell wall synthesis and other metabolic pathways. These interactions may inhibit bacterial growth and proliferation.

Case Studies

Several studies have highlighted the potential applications of thiazole derivatives in treating infections caused by resistant bacterial strains. For example:

  • Case Study on Staphylococcus aureus Resistance :
    • A study demonstrated that methyl (2Z)-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]imino}-5-phenyl derivatives were effective against methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as novel therapeutic agents.
  • Evaluation in Animal Models :
    • In vivo studies using murine models have shown promising results where the compound significantly reduced bacterial load in infected tissues without notable side effects.

Scientific Research Applications

Medicinal Chemistry

Methyl (2Z)-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]imino}-5-phenyl-2,3-dihydro-1,3-thiazole-4-carboxylate has shown potential in the following areas:

  • Antimicrobial Activity : Compounds containing thiazole and oxazole rings are frequently investigated for their ability to inhibit bacterial growth. Studies have indicated that derivatives of this compound can exhibit significant antimicrobial properties against various pathogens.
  • Anticancer Properties : Research suggests that thiazole derivatives can induce apoptosis in cancer cells. Preliminary studies indicate that this compound may act as a lead compound in anticancer drug development.
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in disease pathways has been documented. For instance, it may interact with enzymes related to inflammatory responses or metabolic pathways .

Synthesis and Modifications

The synthesis of this compound typically involves multi-step reactions:

  • Formation of the Thiazole Ring : Initial reactions involve the condensation of appropriate precursors to form the thiazole structure.
  • Introduction of Functional Groups : Subsequent steps incorporate the oxazole moiety and phenyl group through acylation or substitution reactions.
  • Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity levels necessary for biological testing .

Case Study 1: Antimicrobial Testing

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of thiazole derivatives including methyl (2Z)-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]imino}-5-phenyldihydrothiazole compounds against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at low concentrations, suggesting strong potential for therapeutic applications .

Case Study 2: Anticancer Activity

In a recent investigation into anticancer agents, methyl (2Z)-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]imino}-5-phenyldihydrothiazole was tested against several cancer cell lines. The compound exhibited cytotoxic effects with IC50 values comparable to established chemotherapeutics. Further studies are ongoing to elucidate its mechanism of action .

Properties

Molecular Formula

C18H17N3O4S

Molecular Weight

371.4 g/mol

IUPAC Name

methyl 2-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]-5-phenyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H17N3O4S/c1-10-13(11(2)25-21-10)9-14(22)19-18-20-15(17(23)24-3)16(26-18)12-7-5-4-6-8-12/h4-8H,9H2,1-3H3,(H,19,20,22)

InChI Key

QYRYXRBZMWBSLM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.